molecular formula C6H6N2O2 B160976 3-Hydroxyisonicotinamide CAS No. 10128-73-1

3-Hydroxyisonicotinamide

Cat. No.: B160976
CAS No.: 10128-73-1
M. Wt: 138.12 g/mol
InChI Key: JDPIVIMBMXAXMJ-UHFFFAOYSA-N
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Description

3-Hydroxyisonicotinamide is a derivative of isonicotinic acid, known for its potential therapeutic and environmental applications. The molecular formula of this compound is C6H6N2O2, and its molecular weight is 138.12 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: One method to synthesize 3-Hydroxyisonicotinamide involves the reaction of 3-hydroxyisonicotinic acid ethyl ester with ammonia in methanol at 120°C for 5 hours. The reaction mixture is then evaporated until dryness, suspended with tetrahydrofuran, and heated under reflux for 30 minutes. After cooling, the product is filtered off and dried, yielding this compound .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthetic route mentioned above can be scaled up for industrial applications, considering the availability of starting materials and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyisonicotinamide undergoes various chemical reactions, including electrophilic reactions such as aminomethylation, azo-coupling, and nitration. These reactions are directed to the 2 position of the compound .

Common Reagents and Conditions:

    Aminomethylation: Typically involves formaldehyde and an amine.

    Azo-coupling: Involves diazonium salts.

    Nitration: Involves nitric acid and sulfuric acid.

Major Products Formed:

    Aminomethylation: Produces aminomethyl derivatives.

    Azo-coupling: Produces azo compounds.

    Nitration: Produces nitro derivatives.

Scientific Research Applications

3-Hydroxyisonicotinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and coordination chemistry.

    Biology: Investigated for its potential to modulate biological processes due to its hydroxamic acid structure.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of tuberculosis.

Mechanism of Action

The mechanism of action of 3-Hydroxyisonicotinamide involves its interaction with molecular targets and pathways. As a hydroxamic acid, it can chelate metal ions and inhibit metalloenzymes, which are crucial in various biological processes. This chelation ability makes it a potential candidate for therapeutic applications, particularly in inhibiting enzymes involved in disease pathways.

Comparison with Similar Compounds

    Isonicotinamide: A derivative of isonicotinic acid, used in the treatment of tuberculosis.

    Isonicotinoyl hydrazones: Compounds with improved toxicological profiles compared to isoniazid.

Uniqueness: 3-Hydroxyisonicotinamide is unique due to its hydroxamic acid structure, which imparts distinct chelation properties and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-hydroxypyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-6(10)4-1-2-8-3-5(4)9/h1-3,9H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPIVIMBMXAXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618348
Record name 3-Hydroxypyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10128-73-1
Record name 3-Hydroxy-4-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10128-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxypyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxyisonicotinamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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